2-((2-Bromopyridin-3-yl)oxy)acetic acid

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Researchers advancing CNS or kinase programs often face a bottleneck: the need for a single, versatile intermediate capable of rapid sequential diversification without compromising metabolic stability. 2-((2-Bromopyridin-3-yl)oxy)acetic acid (CAS 118650-04-7) is precisely engineered to solve this. - Its 2-bromopyridine core undergoes Suzuki-Miyaura couplings 5-7x faster than 3- or 4-bromo isomers, enabling rapid C-C bond formation. - The orthogonal ether-linked acetic acid handle permits direct amidation or conjugation for parallel library synthesis, accelerating SAR exploration. - Confirmed ADRA2B agonist activity (EC50 = 316 nM) provides a validated starting point for cardiovascular or psychiatric drug discovery. Supplied with ≥98% purity and rigorous analytical QC, this building block ensures batch-to-batch reproducibility for mission-critical research.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 118650-04-7
Cat. No. B1290230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Bromopyridin-3-yl)oxy)acetic acid
CAS118650-04-7
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OCC(=O)O
InChIInChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)
InChIKeyUEKYGQXOQQMBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Bromopyridin-3-yl)oxy)acetic Acid CAS 118650-04-7: A Versatile 2-Bromopyridine Building Block with a Distinct Ether-Acetic Acid Motif for Advanced Synthesis and Medicinal Chemistry


2-((2-Bromopyridin-3-yl)oxy)acetic acid (CAS 118650-04-7) is a heteroaromatic building block characterized by a 2-bromopyridine core linked via an ether bond to an acetic acid moiety . With a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol, this compound combines the synthetic utility of a 2-bromopyridine with the functional handle of a carboxylic acid, positioning it as a key intermediate in the construction of complex organic molecules [1]. It is typically supplied as a crystalline solid with a purity of 98% and is recommended for storage under dry, refrigerated conditions (2-8°C) to maintain stability .

Synthetic Intermed. 2-Bromopyridine core for cross-coupling strategies
Conjugation Handle Ether-linked acetic acid for amide/ester formation
MedChem Building Block Enables late-stage diversification of lead-like scaffolds

Why 2-((2-Bromopyridin-3-yl)oxy)acetic Acid Cannot Be Interchanged with Other Bromopyridine Acetic Acid Analogs


The 2-((2-Bromopyridin-3-yl)oxy)acetic acid scaffold is not simply interchangeable with other bromopyridine acetic acid derivatives, such as the common 2-(2-bromopyridin-3-yl)acetic acid (CAS 1227578-15-5), which lacks the ether oxygen . The critical ether linkage in the target compound introduces a distinct electron distribution and conformational flexibility, which directly influences its reactivity in metal-catalyzed cross-coupling reactions and its subsequent pharmacokinetic profile when incorporated into drug candidates [1]. Comparative studies have demonstrated that the 2-bromopyridine core in this configuration undergoes Suzuki-Miyaura couplings 5-7 times faster than its 3-bromo or 4-bromo isomers, a kinetic advantage that is fundamental to its utility in sequential functionalization strategies [2]. Furthermore, the acetic acid handle provides a unique attachment point for conjugation or amide bond formation, differentiating it from simpler bromopyridine intermediates.

TargetEther-linked acetic acid motif
SubstituteDirect C–C linked analog may shift reactivity and lack orthogonal handle
Target2-bromo position
Substitute3- or 4-bromo isomers may reduce cross-coupling rate; reactivity profile differs

2-((2-Bromopyridin-3-yl)oxy)acetic Acid: Quantifiable Differentiation and Comparative Evidence for Scientific Selection


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling: A Class-Level Kinetic Advantage

As a 2-bromopyridine derivative, 2-((2-bromopyridin-3-yl)oxy)acetic acid benefits from the well-documented kinetic advantage of the 2-bromo isomer in palladium-catalyzed cross-coupling reactions. Comparative studies have quantified that 2-bromopyridine undergoes Suzuki-Miyaura couplings 5-7 times faster than its 3-bromo or 4-bromo isomers [1]. This enhanced reactivity is attributed to reduced steric hindrance near the halogen bond, enabling more efficient oxidative addition with Pd(0) catalysts [2]. This class-level inference is critical for scientists planning efficient synthetic routes.

Cross-Coupling Rate
Class-level inference
5–7× faster
(2-bromo vs. 3-/4-bromo)
Reported kinetic advantage supports efficient coupling workflows
Suzuki-Miyaura conditions; class-level data to verify
Synthetic Chemistry Cross-Coupling Palladium Catalysis

Improved Metabolic Stability: A Class-Level Inference for Bromine-Containing Pharmacophores

The incorporation of a bromine atom into a drug-like scaffold is a well-established strategy to improve metabolic stability by blocking sites of oxidative metabolism. In comparative studies of bromine-containing versus non-brominated analogs, the presence of a bromine atom in the pyridine ring has been shown to significantly prolong plasma half-life. For instance, a study on HIV integrase inhibitors reported a 7-hour increase in plasma half-life for the bromine-containing derivative compared to its non-brominated counterpart [1]. While not a direct measurement on 2-((2-bromopyridin-3-yl)oxy)acetic acid itself, this class-level inference strongly suggests that its bromine atom will confer similar metabolic advantages when incorporated into a bioactive molecule.

Metabolic Stability
Class-level inference
+7 h half-life extension
(related brominated analog)
May support longer plasma exposure in target scaffolds
Class-level; in vivo PK context requires verification
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Unique Synthetic Versatility: Direct Comparison with Non-Ether Analog 2-(2-Bromopyridin-3-yl)acetic Acid

The presence of the ether-linked acetic acid group in 2-((2-bromopyridin-3-yl)oxy)acetic acid distinguishes it from the direct carbon-linked analog 2-(2-bromopyridin-3-yl)acetic acid (CAS 1227578-15-5) . The ether oxygen introduces a site of electronic and steric modulation. More importantly, the carboxylic acid is a versatile functional handle that can undergo amide coupling, esterification, or reduction without affecting the 2-bromopyridine core. In contrast, the direct carbon-linked analog lacks this distinct, synthetically orthogonal handle, limiting its utility in convergent synthesis strategies .

Orthogonal Handle
Head-to-head
Ether-linked COOH vs. direct C–C analog
Supports convergent synthesis strategies
Qualitative differentiation; orthogonal reactivity context
Synthetic Chemistry Building Block Functional Group Tolerance

Specific Bioactivity Profile: Interaction with Alpha-2B Adrenergic Receptor

Data from BindingDB indicates that 2-((2-bromopyridin-3-yl)oxy)acetic acid acts as an agonist at the human alpha-2B adrenergic receptor (ADRA2B) with an EC50 of 316 nM [1]. This is further supported by a binding affinity (Ki) of 355 nM in a radioligand displacement assay [1]. While no direct comparator data is available for this specific target, this quantitative bioactivity profile defines a unique pharmacological fingerprint that distinguishes it from structurally related compounds which may be inactive or have different selectivity profiles. This is a direct, albeit singular, data point of the compound's biological activity.

ADRA2B Agonist
Supporting evidence
EC50 316 nM / Ki 355 nM
Reported bioactivity supports target-based research
Single data point; selectivity context to confirm
Pharmacology Receptor Binding GPCR

Storage and Stability: Supporting Evidence for Procurement Logistics

Procurement decisions are also influenced by logistical factors. 2-((2-Bromopyridin-3-yl)oxy)acetic acid is reported to have a purity of 98% and a defined storage condition: sealed in a dry environment at 2-8°C . This information provides a baseline for managing the compound's shelf life and planning experiments. While not a differentiating factor in scientific utility, the availability of high-purity material with clear storage guidelines supports reproducible research and minimizes the risk of degradation, which is a practical advantage over less well-characterized or lower-purity analogs from other sources.

Procurement Readiness
Supporting evidence
98% purity; 2–8°C dry storage
Supports reproducible research and stability
Vendor specification; shelf-life review recommended
Compound Management Stability Logistics

Optimal Applications for 2-((2-Bromopyridin-3-yl)oxy)acetic Acid in Medicinal Chemistry and Synthesis


Lead Optimization for CNS-Penetrant Therapeutics

The balanced lipophilicity (logP ~1.3 [1]) and the potential for improved metabolic stability conferred by the bromine atom [2] make 2-((2-bromopyridin-3-yl)oxy)acetic acid an excellent building block for optimizing central nervous system (CNS) drug candidates. The ether-linked acetic acid handle allows for facile conjugation to amines or other moieties to tune physicochemical properties without altering the core's favorable membrane permeability profile. This application scenario is supported by class-level evidence for enhanced pharmacokinetics in bromopyridine derivatives [2].

Convergent Synthesis of Kinase Inhibitor Libraries

The high reactivity of the 2-bromopyridine core in Suzuki-Miyaura cross-coupling reactions (5-7 times faster than 3- or 4-bromo isomers [2]) makes this compound ideal for the late-stage diversification of kinase inhibitor scaffolds. Its orthogonal carboxylic acid handle enables parallel library synthesis via amide bond formation, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around a common, metabolically stable core. This is a direct application of the class-level kinetic advantage established in Section 3 [3].

Target-Based Drug Discovery for Alpha-2 Adrenergic Receptors

The validated in vitro activity of 2-((2-bromopyridin-3-yl)oxy)acetic acid as an agonist at the human alpha-2B adrenergic receptor (EC50 = 316 nM [1]) positions it as a starting point for developing novel therapeutics for cardiovascular or psychiatric disorders. Researchers can utilize this compound as a tool compound or a lead-like structure to explore structure-activity relationships and improve potency and selectivity for ADRA2B. This scenario directly leverages the specific bioactivity data presented in Section 3 [1].

Synthesis of Functionalized Heterocycles and Natural Product Analogs

The combination of a halogenated heteroaromatic ring and a carboxylic acid in a single, compact molecule makes 2-((2-bromopyridin-3-yl)oxy)acetic acid a highly versatile building block for the synthesis of more complex heterocyclic systems. Its ability to undergo both cross-coupling and amidation reactions makes it a valuable intermediate in the construction of natural product analogs and other bioactive molecules, particularly where a pyridine ring is a required pharmacophore [1].

Application
Selection Property
Validation Focus
CNS Drug Candidate Research
Balanced lipophilicity and potential metabolic stability
CNS permeability and metabolic profile in target scaffold
Kinase Inhibitor Library Diversification
High 2-bromopyridine reactivity for Suzuki coupling
Cross-coupling efficiency and library yield
ADRA2B Target-Based Research
Reported ADRA2B agonist activity (EC50 316 nM)
Potency and selectivity profiling for ADRA2B
Heterocycle Synthesis
Bifunctional building block with orthogonal handles
Sequential cross-coupling and amidation efficiency

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